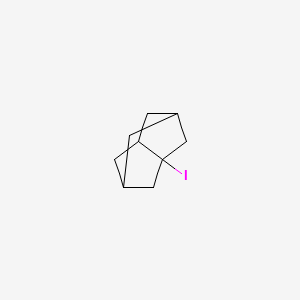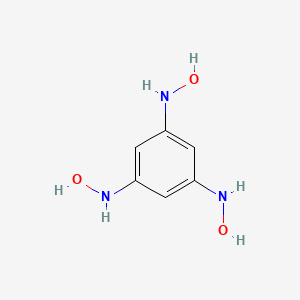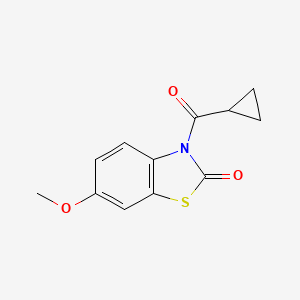![molecular formula C9H16N2O2 B14325951 (NZ)-N-[(5E)-5-hydroxyimino-2,2,4,4-tetramethylcyclopentylidene]hydroxylamine](/img/structure/B14325951.png)
(NZ)-N-[(5E)-5-hydroxyimino-2,2,4,4-tetramethylcyclopentylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NZ)-N-[(5E)-5-hydroxyimino-2,2,4,4-tetramethylcyclopentylidene]hydroxylamine: is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a cyclopentylidene ring with hydroxylamine and hydroxyimino functional groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(5E)-5-hydroxyimino-2,2,4,4-tetramethylcyclopentylidene]hydroxylamine typically involves the reaction of 2,2,4,4-tetramethylcyclopentanone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product through further reaction with hydroxylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the hydroxyimino group reduced to an amine.
Substitution: Substituted products with various functional groups replacing the hydroxylamine group.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it may be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism by which (NZ)-N-[(5E)-5-hydroxyimino-2,2,4,4-tetramethylcyclopentylidene]hydroxylamine exerts its effects involves interactions with various molecular targets. The hydroxyimino and hydroxylamine groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and other biochemical processes. These interactions can modulate the activity of specific pathways, leading to desired biological or chemical outcomes.
Propriétés
Formule moléculaire |
C9H16N2O2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
(NZ)-N-[(5E)-5-hydroxyimino-2,2,4,4-tetramethylcyclopentylidene]hydroxylamine |
InChI |
InChI=1S/C9H16N2O2/c1-8(2)5-9(3,4)7(11-13)6(8)10-12/h12-13H,5H2,1-4H3/b10-6-,11-7+ |
Clé InChI |
NWGOWEJOKPMDSC-NAKBGQTNSA-N |
SMILES isomérique |
CC\1(CC(/C(=N\O)/C1=N\O)(C)C)C |
SMILES canonique |
CC1(CC(C(=NO)C1=NO)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Buten-1-amine, 3-[(trimethylsilyl)methyl]-](/img/structure/B14325886.png)
methanone](/img/structure/B14325893.png)


![Carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester](/img/structure/B14325904.png)


![4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol](/img/structure/B14325932.png)
![[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone](/img/structure/B14325942.png)



![4-[(Cyclohexyloxy)methyl]morpholine](/img/structure/B14325961.png)
